molecular formula C18H9Cl2FN4O2S B376690 (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile CAS No. 380651-06-9

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile

Cat. No.: B376690
CAS No.: 380651-06-9
M. Wt: 435.3g/mol
InChI Key: NYRFJNVSJPWUNZ-CSKARUKUSA-N
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Description

(E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C18H9Cl2FN4O2S and its molecular weight is 435.3g/mol. The purity is usually 95%.
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Biological Activity

The compound (E)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluoro-3-nitrophenyl)amino)acrylonitrile is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing data on the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

 E 2 4 2 4 dichlorophenyl thiazol 2 yl 3 4 fluoro 3 nitrophenyl amino acrylonitrile\text{ E 2 4 2 4 dichlorophenyl thiazol 2 yl 3 4 fluoro 3 nitrophenyl amino acrylonitrile}

Research indicates that thiazole derivatives often exhibit biological activity through various mechanisms, including:

  • Inhibition of Cell Proliferation : Thiazole compounds have been shown to interfere with cellular processes that promote cancer cell growth. The presence of electron-withdrawing groups (like nitro and chloro groups in this compound) enhances the cytotoxic effects by stabilizing reactive intermediates that can induce apoptosis in cancer cells .
  • Antimicrobial Activity : The thiazole moiety is recognized for its potential antibacterial properties. Compounds similar to the one studied have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar antimicrobial characteristics .

Cytotoxicity

The cytotoxic effects of this compound were evaluated in several studies. The following table summarizes the IC50 values against various cancer cell lines:

Cell Line IC50 (µg/mL) Reference
Jurkat1.61 ± 1.92
HT291.98 ± 1.22
A431< Reference Drug

These results indicate significant cytotoxicity, particularly in lymphoid and colorectal cancer cell lines.

Antibacterial Activity

In addition to its anticancer properties, the compound's antibacterial efficacy was assessed against several pathogens. The following table outlines the observed activity:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

These findings suggest a promising profile for further development as an antimicrobial agent.

Case Studies

  • Antitumor Activity : In a study examining the effects of various thiazole derivatives, it was found that compounds with similar structural features to our target compound exhibited potent antitumor activity through apoptosis induction in cancerous cells .
  • Molecular Docking Studies : Molecular docking simulations revealed that this compound binds effectively to key proteins involved in cancer progression, suggesting a mechanism for its observed cytotoxic effects .

Properties

IUPAC Name

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-3-nitroanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2FN4O2S/c19-11-1-3-13(14(20)5-11)16-9-28-18(24-16)10(7-22)8-23-12-2-4-15(21)17(6-12)25(26)27/h1-6,8-9,23H/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRFJNVSJPWUNZ-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.